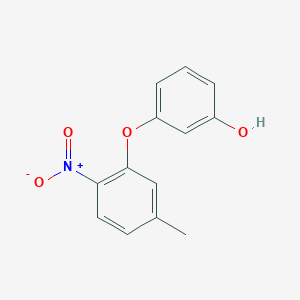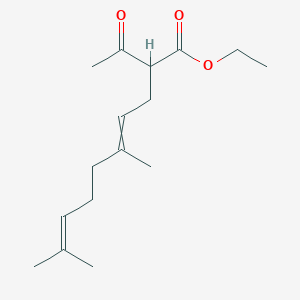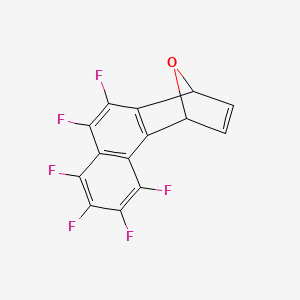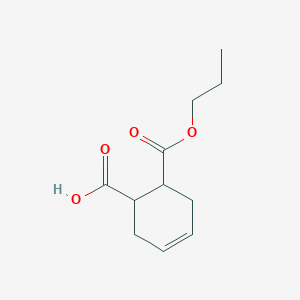
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-ethenyl- is a unique organogermanium compound It is part of the germatrane family, which are known for their distinctive bicyclic structures containing germanium, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- typically involves the reaction of germanium tetrachloride with triethanolamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate vinylating agent to introduce the ethenyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium-containing oxides, while reduction could produce germanium hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the ethenyl group allows for interactions with various biomolecules, potentially affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: Similar structure but contains silicon instead of germanium.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: Contains boron instead of germanium.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane: Contains an isothiocyanato group instead of an ethenyl group.
Uniqueness
The uniqueness of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-ethenyl- lies in its combination of germanium and the ethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with metal ions or organic molecules.
Propiedades
Número CAS |
76211-47-7 |
|---|---|
Fórmula molecular |
C8H15GeNO3 |
Peso molecular |
245.84 g/mol |
Nombre IUPAC |
1-ethenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H15GeNO3/c1-2-9-11-6-3-10(4-7-12-9)5-8-13-9/h2H,1,3-8H2 |
Clave InChI |
XCGXEVVEDKIEPP-UHFFFAOYSA-N |
SMILES canónico |
C=C[Ge]12OCCN(CCO1)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)


![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)



![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)


![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)



